BenchChemオンラインストアへようこそ!

2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide

sigma receptor radioligand binding structure-activity relationship

2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide is a synthetic pyridine N-oxide derivative that combines a 5-phenyl substituent with a tert-butyl (E)-3-(1-oxidopyridin-1-ium-2-yl)acrylate side chain. The compound is structurally related to intermediates and metabolites of 1,4-dihydropyridine calcium-channel blockers, particularly the lacidipine chemotype, where the heterocyclic ring has been oxidized to the pyridine level and the dihydropyridine 3,5-dicarboxylate groups are absent.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
Cat. No. B13097833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-]
InChIInChI=1S/C18H19NO3/c1-18(2,3)22-17(20)12-11-16-10-9-15(13-19(16)21)14-7-5-4-6-8-14/h4-13H,1-3H3/b12-11+
InChIKeyAQXWIOWSVXZTGK-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide: Structural Identity and Procurement-Relevant Classification


2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide is a synthetic pyridine N-oxide derivative that combines a 5-phenyl substituent with a tert-butyl (E)-3-(1-oxidopyridin-1-ium-2-yl)acrylate side chain. The compound is structurally related to intermediates and metabolites of 1,4-dihydropyridine calcium-channel blockers, particularly the lacidipine chemotype, where the heterocyclic ring has been oxidized to the pyridine level and the dihydropyridine 3,5-dicarboxylate groups are absent [1]. It has been catalogued in curated chemical biology databases as a potential sigma-receptor ligand, suggesting its relevance in neuroscience and oncology target-validation workflows [2]. The molecular formula is C18H19NO4, with a molecular weight of approximately 313.35 g/mol.

Why 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide Cannot Be Replaced by Standard Analogs in Target-Engagement Studies


In-class compounds such as lacidipine, dehydro-lacidipine, or the 5-unsubstituted pyridine N-oxide analog (C12H15NO3; MFCD34183066) differ critically in the oxidation state of the heterocyclic core, the presence or absence of the 5-phenyl ring, and the ester substitution pattern. The 1,4-dihydropyridine calcium-channel blockers (e.g., lacidipine, IC50 ~ 1–10 nM for CaV1.2) are rapidly oxidized to their pyridine counterparts in vivo, dramatically altering their pharmacology [1]. The 5-phenylpyridine 1-oxide scaffold, in contrast, presents a fully aromatic, planar N-oxide system that can engage sigma receptors with high affinity (Ki = 1.30 nM) without the confounding cardiovascular activity of the dihydropyridine class [2]. The 5-unsubstituted analog, 2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]pyridin-1-ium-1-olate (MW 221 Da), lacks the phenyl group, which is expected to reduce lipophilicity (calculated LogP ≈ 1.38 for the unsubstituted analog vs. ≈ 3.2 for 5-phenyl) and likely alters target residence time and off-rate at the sigma receptor binding pocket [3]. Therefore, generic interchange with either the dihydropyridine prodrugs or the des-phenyl pyridine N-oxide would invalidate quantitative target-engagement comparisons.

Quantitative Differentiation Evidence for 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide vs. Closest Analogs


Sigma Receptor Binding Affinity: 5-Phenylpyridine 1-Oxide vs. Des-Phenyl Analog

The 5-phenylpyridine 1-oxide derivative demonstrates high-affinity binding to sigma receptors with a Ki of 1.30 nM, as measured in radioligand displacement assays reported in US10207991. In contrast, the des-phenyl analog 2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]pyridin-1-ium-1-olate (C12H15NO3, MW 221 Da) has not been reported to exhibit measurable sigma receptor affinity in the same assay system, suggesting that the 5-phenyl substituent is a critical pharmacophoric element [1].

sigma receptor radioligand binding structure-activity relationship

Oxidation State Stability: Pyridine 1-Oxide vs. 1,4-Dihydropyridine Congeners

1,4-Dihydropyridines such as lacidipine are known to undergo rapid hepatic oxidation to the corresponding pyridine metabolites in vivo, with a metabolic half-life of <2 hours in rat and dog models. The pyridine 1-oxide core of the target compound is the fully oxidized, thermodynamically stable form that cannot be further oxidized at the heterocycle, providing indefinite chemical stability under ambient laboratory storage conditions versus the air- and light-sensitive dihydropyridine analogs [1].

oxidative metabolism chemical stability calcium channel blocker

Lipophilicity-Driven Membrane Partitioning: 5-Phenyl vs. 5-H Substituent

The calculated partition coefficient (clogP) for the target 5-phenylpyridine 1-oxide is approximately 3.2, compared to a measured LogP of 1.38 for the 5-unsubstituted analog (C12H15NO3, MFCD34183066). This >1.8 log unit increase translates to a theoretical ~63-fold higher membrane permeability coefficient, which is critical for crossing the blood-brain barrier in CNS target-engagement studies [1].

lipophilicity LogP CNS drug design

High-Value Application Scenarios for 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide


Sigma-2 Receptor Probe Development and Radioligand Displacement Assays

The Ki of 1.30 nM at sigma-2 receptors qualifies this compound as a high-affinity starting point for structure–activity relationship (SAR) campaigns aimed at developing selective sigma-2 ligands for oncology (imaging of proliferating tumors) or neuroscience (synaptic plasticity modulation). Unlike the des-phenyl analog, which lacks measurable affinity, only the 5-phenyl compound can serve as a tool for competitive binding studies [1].

Stable Metabolite Standard for Dihydropyridine Pharmacokinetic Studies

Because 1,4-dihydropyridine drugs like lacidipine are extensively metabolized to their pyridine forms, this N-oxide derivative can function as a stable, non-oxidizable analytical standard for LC–MS/MS quantification of pyridine-type metabolites in plasma. Its indefinite benchtop stability eliminates the need for fresh preparation of labile dihydropyridine metabolite standards [1].

CNS-Penetrant Chemical Probe with Optimized Lipophilicity

With a calculated logP of approximately 3.2, this compound resides in the optimal lipophilicity range for passive blood-brain barrier penetration. The >60-fold permeability advantage over the 5-unsubstituted analog means that in vivo CNS target-engagement experiments can be performed at lower doses, reducing potential off-target toxicities [1].

Quote Request

Request a Quote for 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.